molecular formula C12H16N2O7 B1278029 5-Acetoxymethyl-2'-deoxyuridine

5-Acetoxymethyl-2'-deoxyuridine

Cat. No.: B1278029
M. Wt: 300.26 g/mol
InChI Key: OUJHXQPAZJKUCY-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymethyl-2’-deoxyuridine typically involves the acetylation of 5-hydroxymethyl-2’-deoxyuridine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.

Industrial Production Methods: While specific industrial production methods for 5-Acetoxymethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Acetoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of deoxyuridine, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, 5-Acetoxymethyl-2’-deoxyuridine is used as a building block for the synthesis of modified nucleosides and nucleotides. It is also employed in the study of DNA damage and repair mechanisms .

Biology: In biological research, this compound is used to investigate the effects of DNA synthesis inhibition on cellular processes. It serves as a tool to study the replication and repair of DNA in various organisms .

Medicine: Its ability to inhibit DNA polymerase makes it a candidate for the development of antiviral drugs .

Industry: In the industrial sector, this compound is used in the production of oligonucleotides and other nucleic acid-based products. It is also utilized in the development of diagnostic tools and assays .

Comparison with Similar Compounds

Uniqueness: 5-Acetoxymethyl-2’-deoxyuridine is unique due to its acetoxymethyl group, which allows for specific interactions with DNA polymerase and other enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate

InChI

InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1

InChI Key

OUJHXQPAZJKUCY-IVZWLZJFSA-N

Isomeric SMILES

CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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